Product packaging for N-(1-(p-Tolyl)ethyl)hydroxylamine(Cat. No.:CAS No. 184885-04-9)

N-(1-(p-Tolyl)ethyl)hydroxylamine

Cat. No.: B2594670
CAS No.: 184885-04-9
M. Wt: 151.209
InChI Key: PTHHUSZDEHGAJD-UHFFFAOYSA-N
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Description

N-(1-(p-Tolyl)ethyl)hydroxylamine is a specialized organic building block of value in medicinal chemistry and drug discovery research. As an aryl-substituted hydroxylamine derivative, its structure suggests utility as a versatile synthetic intermediate . It can serve as a precursor for the synthesis of more complex molecules, including various nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceutical development . Compounds featuring similar structural motifs, such as cyclopropane-containing amides, have demonstrated notable antimicrobial and antifungal activities in recent studies, highlighting the research interest in such chemical spaces . The presence of both the hydroxylamine and the p-tolyl group makes it a potential candidate for developing novel ligands or for use in metal-chelating applications . Researchers can employ this compound in the construction of amide derivatives or explore its incorporation into larger, biologically active molecular architectures. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B2594670 N-(1-(p-Tolyl)ethyl)hydroxylamine CAS No. 184885-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHHUSZDEHGAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparation Strategies

Direct Synthesis Approaches

Direct synthesis approaches offer straightforward routes to N-substituted hydroxylamines, often involving the formation of the crucial N-O bond in a single key step. These methods are valued for their efficiency and are frequently employed in both laboratory and industrial settings.

Amination Reactions of Substituted Aldehydes with Hydroxylamines

The reaction of an aldehyde with hydroxylamine (B1172632) is a fundamental method for the synthesis of N-substituted hydroxylamines. This reaction proceeds via the formation of an oxime intermediate, which is subsequently reduced to the corresponding hydroxylamine. For the synthesis of N-(1-(p-Tolyl)ethyl)hydroxylamine, p-tolualdehyde would be reacted with hydroxylamine to form the corresponding oxime. This is then followed by a reduction step.

A common approach is reductive amination, where the intermediate imine or oxime is reduced in situ. masterorganicchemistry.com This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reductant for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a suitable solvent, such as methanol. organic-chemistry.org The process involves the initial formation of the C=N bond of the oxime, which is then selectively reduced to the N-C bond of the hydroxylamine. masterorganicchemistry.com

The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding amine. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine or oxime in the presence of the aldehyde. masterorganicchemistry.com

ReactantsReagentsProductKey Features
p-Tolualdehyde, HydroxylamineNaBH₄, MeOHThis compoundOne-pot reaction, in situ reduction of oxime intermediate. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org
p-Tolualdehyde, HydroxylamineNaBH₃CN or NaBH(OAc)₃This compoundHigh selectivity for the hydroxylamine over the amine. masterorganicchemistry.com

Reduction-Based Synthetic Pathways (e.g., from Nitrobenzene Derivatives to Phenylhydroxylamine)

The reduction of nitroarenes is a primary method for the synthesis of N-arylhydroxylamines. mdpi.com For the preparation of a precursor to this compound, specifically N-(p-tolyl)hydroxylamine, p-nitrotoluene would be the starting material. nih.govresearchgate.net The selective reduction of the nitro group to a hydroxylamino group requires careful control of the reducing agent and reaction conditions to avoid further reduction to the amine (p-toluidine). researchgate.netrsc.org

A variety of reducing systems have been developed for this transformation. A classic method involves the use of zinc dust in the presence of a neutral or weakly acidic medium, such as an aqueous solution of ammonium (B1175870) chloride (NH₄Cl). doubtnut.com This system provides the necessary protons and electrons for the reduction while minimizing the formation of the aniline (B41778) derivative.

Catalytic hydrogenation over a platinum catalyst (Pt/C) in the presence of specific inhibitors can also achieve high selectivity for the hydroxylamine. rsc.org For instance, the addition of dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the amine. rsc.org Gold nanoparticles have also been shown to be effective catalysts for the selective reduction of nitroarenes to N-arylhydroxylamines. whiterose.ac.uk

Starting MaterialReducing SystemProductKey Features
p-NitrotolueneZn/NH₄ClN-(p-Tolyl)hydroxylamineClassic and cost-effective method. doubtnut.com
p-NitrotoluenePt/C, H₂, DMSON-(p-Tolyl)hydroxylamineHigh selectivity due to catalyst inhibition. rsc.org
p-NitrotolueneAuNP catalyst, NaBH₄N-(p-Tolyl)hydroxylamineHigh selectivity under mild conditions. whiterose.ac.uk

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing the need for isolation of intermediates and reducing waste. researchgate.netufms.br While a specific MCR for the direct synthesis of this compound is not widely documented, general MCRs for the synthesis of substituted hydroxylamines can be adapted.

For instance, a three-component reaction involving an aldehyde, hydroxylamine, and a third component could potentially be designed. ufms.br The A³ coupling (alkyne, aldehyde, amine) reaction, which typically produces propargylamines, could be conceptually extended to use hydroxylamines. acs.org A hypothetical one-pot synthesis could involve the reaction of p-tolualdehyde, an appropriate nucleophile, and a hydroxylamine derivative under suitable catalytic conditions. The development of such a process would offer significant advantages in terms of atom economy and step efficiency. researchgate.net

Precursor-Mediated Synthesis

Precursor-mediated synthesis involves the use of a pre-functionalized starting material that is then converted to the target hydroxylamine in a subsequent step. These methods often provide better control over the final product's structure and can be advantageous when direct methods are not feasible or lead to low yields.

Utilization of N,O-Bis[(1,1-dimethylethoxy)carbonyl]hydroxylamine Intermediates

The use of protected hydroxylamine derivatives, such as N,O-bis[(1,1-dimethylethoxy)carbonyl]hydroxylamine (Boc₂NHOH), offers a versatile route to N-substituted hydroxylamines. The Boc groups serve as protecting groups for both the nitrogen and oxygen atoms, allowing for selective reactions.

In a typical sequence, the protected hydroxylamine can be N-alkylated using an appropriate electrophile. For the synthesis of this compound, this would involve the reaction of Boc₂NHOH with 1-(p-tolyl)ethyl halide or a similar electrophile. The subsequent removal of the Boc protecting groups, typically under acidic conditions, would then yield the desired product. This method provides a high degree of control and is compatible with a wide range of functional groups.

Dehydrosulfurization Reactions of Thiourea (B124793) Derivatives

The conversion of thiourea derivatives to other functional groups is a known transformation in organic synthesis. mdpi.com Specifically, dehydrosulfurization reactions of N,N'-disubstituted thioureas can lead to the formation of carbodiimides. researchgate.netrsc.org While not a direct route to hydroxylamines, this chemistry highlights the reactivity of thiourea derivatives.

A more relevant approach involves the synthesis of N-hydroxythioureas, which can then be further transformed. nih.gov For example, an isothiocyanate can be reacted with hydroxylamine to form an N-hydroxythiourea. nih.gov While the direct conversion of a thiourea to a hydroxylamine via dehydrosulfurization is not a standard method, the rich chemistry of thiourea derivatives suggests potential for the development of novel synthetic routes. mdpi.com

Stereoselective Synthesis of Chiral Analogs

The this compound molecule possesses a stereocenter at the ethyl group's alpha-carbon, making it a chiral compound. The synthesis of specific enantiomers or diastereomers requires stereoselective methods.

A significant challenge in the synthesis of chiral hydroxylamines is the selective reduction of a prochiral oxime or related C=N bond without cleaving the relatively weak N-O bond. nih.gov A prominent and successful approach involves the asymmetric hydrogenation of oximes. acs.org

Recent advancements have demonstrated the efficacy of cyclometalated Iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) ligand for this transformation. nih.govacs.org When used with an activator like methanesulfonic acid (MsOH), these catalysts can facilitate the asymmetric hydrogenation of oximes, yielding chiral hydroxylamine derivatives with high enantioselectivity. nih.gov This acid-assisted method helps to prevent the overreduction that leads to the corresponding amine and cleavage of the N-O bond, which are common side reactions. nih.govacs.org The development of new chiral phosphorus ligands has also been a driving force in advancing the asymmetric hydrogenation of imines and related compounds. acs.org

SubstrateCatalyst SystemKey FeaturesEnantiomeric Excess (ee)Reference
DiarylmethaniminesIr/L8High turnover number (TON)up to 99% nih.gov
Acetophenone Phenyl ImineIr/C8Standard substrate for this chemistry99% acs.org
General OximesChiral Ir(III) ComplexAcid-assisted, avoids N-O bond cleavageHigh nih.govacs.org

Diastereoselective synthesis provides a powerful strategy to control the configuration of new stereocenters by using the influence of an existing one, often a temporarily incorporated chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org

For the synthesis of chiral amine and hydroxylamine scaffolds, N-tert-butanesulfinyl amides, developed by Ellman, are highly effective chiral auxiliaries. osi.lv In a potential diastereoselective route to an this compound analog, one could envision the condensation of p-tolyl methyl ketone with a chiral primary amine auxiliary to form a chiral N-sulfinylimine. The subsequent reduction of the C=N bond would be directed by the bulky chiral sulfinyl group, leading to the formation of one diastereomer in excess. The auxiliary could then be cleaved to yield the enantiomerically enriched amine, which could potentially be converted to the hydroxylamine.

Another widely used class of auxiliaries includes those derived from pseudoephedrine. nih.gov In this approach, the auxiliary is reacted with a carboxylic acid to form an amide. Deprotonation at the α-carbon creates a chiral enolate, where the auxiliary's stereocenters direct the approach of an electrophile from a specific face, thus controlling the configuration of the newly formed stereocenter. wikipedia.orgnih.gov While this is typically used for alkylation, similar principles of steric shielding can be applied in reductions or other additions to scaffolds related to this compound. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. researchgate.net

Chiral Auxiliary TypeTypical ApplicationMechanism of StereocontrolReference
Ellman's SulfinamideAsymmetric synthesis of chiral aminesSteric hindrance from the sulfinyl group directs nucleophilic attack on the imine. osi.lv
PseudoephedrineAsymmetric alkylation of carbonyl compoundsForms a chiral amide enolate, directing the approach of electrophiles. wikipedia.orgnih.gov
OxazolidinonesStereoselective aldol (B89426) reactionsForms a chiral enolate with a defined geometry, controlling the facial selectivity of the reaction. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

An FT-IR spectrum for N-(1-(p-Tolyl)ethyl)hydroxylamine would be expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include:

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH) groups would exhibit stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these peaks could offer insights into hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the p-tolyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The p-substituted benzene (B151609) ring would display characteristic carbon-carbon double bond stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: Carbon-nitrogen and carbon-oxygen single bond stretching vibrations would be expected in the fingerprint region (below 1400 cm⁻¹).

Without experimental data, a specific analysis and data table for this compound cannot be provided.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, FT-Raman would be useful for observing:

Aromatic Ring Vibrations: The symmetric vibrations of the p-tolyl ring are often strong in Raman spectra.

C-C Backbone Stretching: The carbon skeleton of the molecule would produce characteristic signals.

No publicly available FT-Raman data exists for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in this compound. The expected signals would include:

Aromatic Protons: The p-substituted tolyl group would show two distinct signals (doublets) in the aromatic region (typically δ 7.0-7.5 ppm).

Methyl Protons (Tolyl): A singlet corresponding to the three protons of the methyl group on the aromatic ring.

Methine Proton (-CH): A quartet adjacent to the methyl group of the ethyl moiety.

Methyl Protons (Ethyl): A doublet corresponding to the three protons of the ethyl group's methyl.

Hydroxyl and Amine Protons (-OH, -NH): These signals can be broad and their chemical shifts can vary depending on solvent and concentration.

A detailed chemical shift and coupling constant table cannot be generated without the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for:

Aromatic Carbons: Four signals for the p-substituted ring, with two having higher intensity due to symmetry.

Methine Carbon (-CH): The carbon atom bonded to the nitrogen and the tolyl group.

Methyl Carbon (Tolyl): The carbon of the methyl group attached to the ring.

Methyl Carbon (Ethyl): The terminal carbon of the ethyl group.

Specific chemical shift assignments are not possible without experimental data.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation. No such studies have been published for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of a compound's molecular formula. For this compound, with the chemical formula C₉H₁₃NO, the theoretical exact mass can be calculated.

HRMS analysis, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that corresponds closely to the calculated value for the protonated molecule, [M+H]⁺. nih.govresearchgate.net This confirmation is a critical first step in the structural elucidation process, providing a high degree of confidence in the compound's elemental makeup.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Species Calculated Exact Mass

Note: The calculated exact mass is based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), and Oxygen (¹⁶O).

Fragmentation Pathway Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of analogous aromatic and nitrogen-containing compounds, such as amphetamines and tryptamines. researchgate.netscispace.com

The primary fragmentation events for this compound would likely involve cleavages at the benzylic position and around the hydroxylamine (B1172632) functional group. Key bond scissions would be the C-C bond between the ethyl group and the aromatic ring, and the C-N and N-O bonds of the hydroxylamine moiety.

A probable fragmentation pathway would initiate with the protonated molecule at m/z 152.1. A common fragmentation for benzylic compounds is the cleavage of the side chain, leading to the formation of a stable tropylium-like ion. The loss of the hydroxylamine group (-NHOH) or ammonia (B1221849) (-NH₃) following rearrangement are also common fragmentation routes for such molecules. researchgate.net

Table 2: Proposed MS/MS Fragmentation of this compound ([C₉H₁₃NO+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (calculated)
152.1 [C₉H₁₁]⁺ (p-vinyltoluene cation) NH₂OH 119.09
152.1 [C₈H₉]⁺ (p-tolyl cation) CH₃CHNHOH 91.07
152.1 [C₉H₁₂N]⁺ OH 134.10

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

Analysis of Benzenoid Absorption Bands and Conjugated Systems

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the p-substituted benzene ring (the p-tolyl group). Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions within the benzene ring. researchgate.netscience-softcon.de

The E-band (or E₂-band): This is a high-intensity absorption band typically occurring in the far-UV region, around 200-220 nm. It corresponds to the electronic transition to the ¹Bₐᵤ excited state.

The B-band: This band, appearing at longer wavelengths (around 250-280 nm), is of lower intensity and corresponds to the transition to the ¹B₂ᵤ excited state. It often displays fine vibrational structure, though this can be obscured by solvent effects. youtube.com

The presence of the ethylhydroxylamine substituent on the benzene ring will likely cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, due to the auxochromic effect of the alkyl group and potential electronic interactions involving the hydroxylamine moiety.

Solvent Polarity Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of UV-Vis absorption bands. researchgate.net These effects, known as solvatochromism, arise from differential solvation of the ground and excited states of the molecule.

For the π → π* transitions of the benzenoid system in this compound, an increase in solvent polarity is generally expected to cause a small bathochromic (red) shift. nih.gov This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Furthermore, the hydroxylamine group contains non-bonding electrons (n-electrons) on both the nitrogen and oxygen atoms. This allows for the possibility of n → π* transitions, which are typically of much lower intensity than π → π* transitions and may be observed as a shoulder on the main B-band. These n → π* transitions are characteristically subject to a hypsochromic (blue) shift as solvent polarity increases. nih.gov This is because the non-bonding electrons can engage in hydrogen bonding with protic solvents (like water or ethanol), which lowers the energy of the ground state more than the excited state, thereby increasing the energy required for the transition. nih.govresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure

As of the latest review, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, were such an analysis to be performed on a suitable single crystal, it would provide invaluable structural data. Key insights would include:

The precise bond lengths and angles of the p-tolyl group and the ethylhydroxylamine side chain.

The conformation of the ethyl side chain relative to the plane of the benzene ring.

The geometry around the chiral center at the first carbon of the ethyl group.

Crucially, the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-OH group, which would dictate the crystal packing arrangement.

This information is fundamental for understanding the molecule's solid-state properties and for computational modeling studies.

Correlative Spectroscopic Data Integration for Comprehensive Structural Proof

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of hydrogen atoms and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons on the p-tolyl group, the methyl protons of the tolyl group, the methine (CH) proton, the ethyl's methyl (CH₃) protons, and the protons on the hydroxylamine group (OH and NH).

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound would include:

O-H and N-H stretching vibrations, typically seen as broad bands in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching vibrations.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. For this compound (Molecular Weight: 151.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 151. bldpharm.com Analysis of the fragmentation pattern would further corroborate the proposed structure. For example, GC-MS data for N-p-Tolylhydroxylamine shows a molecular ion peak at m/z 123. nih.gov

Table of Spectroscopic Data for N-p-Tolylhydroxylamine (for illustrative purposes)

Technique Data Type Observed Peaks (for N-p-Tolylhydroxylamine) Reference
Mass SpectrometryGC-MS (m/z)123, 106 nih.gov
¹³C NMRSpectra AvailableData available through spectral databases. nih.gov

By combining the information from these techniques—NMR for the carbon-hydrogen framework, IR for functional groups, and MS for molecular weight and fragmentation—a comprehensive and unambiguous structural proof for this compound can be established.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group in N-(1-(p-Tolyl)ethyl)hydroxylamine possesses both a nucleophilic nitrogen atom and, upon activation, can exhibit electrophilic character. The lone pair of electrons on the nitrogen atom imparts nucleophilicity, allowing it to react with various electrophiles.

The nitrogen atom of hydroxylamines can act as a nucleophile in reactions such as alkylation. For instance, hydroxylamine itself reacts with alkylating agents primarily at the nitrogen atom. amazonaws.com Similarly, N-alkylhydroxylamines can be further alkylated at the nitrogen. amazonaws.com This inherent nucleophilicity suggests that the nitrogen of this compound can participate in nucleophilic attack on suitable electrophilic centers. The nucleophilic character of hydroxylamines is also evident in their reaction with aldehydes and ketones to form oximes, a fundamental reaction in organic chemistry. amazonaws.com

Conversely, hydroxylamine derivatives can be engineered to act as electrophilic aminating agents. This "umpolung" or reversal of polarity is typically achieved by attaching an electron-withdrawing group to the oxygen or nitrogen atom, transforming the nitrogen into an electrophilic center. wikipedia.orgnih.gov For example, O-acyl hydroxylamines and O-sulfonyloximes are employed in copper-catalyzed electrophilic amination reactions of organometallic reagents. wiley-vch.de These activated hydroxylamines serve as a source of an electrophilic amino group, enabling the formation of new carbon-nitrogen bonds. wiley-vch.dersc.org While specific studies on the electrophilic reactions of activated this compound are not prevalent, the general principles of electrophilic amination using hydroxylamine-derived reagents suggest its potential in this capacity upon appropriate activation. wikipedia.orgwiley-vch.dersc.org

Redox Chemistry of this compound

The nitrogen atom in this compound exists in an intermediate oxidation state, making the compound susceptible to both oxidation and reduction.

Oxidation Pathways and Product Characterization

The oxidation of secondary N,N-disubstituted hydroxylamines, such as this compound, typically yields nitrones. This transformation represents a two-electron oxidation process. researchgate.net Various oxidizing agents can be employed for this purpose. For instance, 1-oxo-2,2,6,6-tetramethylpiperidinium bromide has been shown to rapidly convert α-H N,N-dialkylhydroxylamines to nitrones under mild conditions. researchgate.net

Another common oxidant is lead tetraacetate (LTA), a versatile reagent for the oxidation of various functional groups, including amines. slideshare.netorganicchemistrydata.orgjuniperpublishers.com While specific studies on the LTA oxidation of this compound are not detailed in the literature, the oxidation of related N,N-disubstituted hydrazines with LTA affords azo compounds, indicating its potency in oxidizing nitrogen-containing functional groups. slideshare.net The expected product from the oxidation of this compound would be the corresponding nitrone, arising from the oxidation of the hydroxylamino group.

The general transformation can be represented as follows:

Table 1: Expected Product of Oxidation of this compound

Reactant Oxidizing Agent Expected Product
This compound Common Oxidants (e.g., TEMPO derivatives, LTA) N-(1-(p-Tolyl)ethylidene)methanamine oxide (a nitrone)

Reduction Processes and Their Synthetic Utility

The reduction of N-arylhydroxylamines is a synthetically useful transformation that typically leads to the corresponding primary or secondary amines. Catalytic hydrogenation is a common and efficient method for this reduction. Various catalyst systems have been developed for the selective reduction of nitroarenes to N-arylhydroxylamines, and further reduction yields the corresponding anilines. nih.govnih.govresearchgate.netresearchgate.net

The reduction of this compound would be expected to yield 1-(p-tolyl)ethanamine. This can be achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or Raney nickel. nih.govresearchgate.net The process involves the hydrogenolysis of the N-O bond.

Table 2: Reduction Product of this compound

Reactant Reducing Agent/Conditions Product
This compound H₂, Pt/C or Raney Ni 1-(p-Tolyl)ethanamine

This reduction is a key step in synthetic pathways where the hydroxylamine is used as a precursor to the amine. The synthesis of the target hydroxylamine itself can be envisioned through the reduction of the corresponding oxime, p-methylacetophenone oxime. orgsyn.orgorgsyn.orgarpgweb.comnih.gov

Rearrangement Reactions and Isomerization Pathways

N-Arylhydroxylamines are known to undergo characteristic acid-catalyzed rearrangement reactions, most notably the Bamberger rearrangement. beilstein-journals.orgwikipedia.orgscribd.com This reaction typically involves the conversion of an N-phenylhydroxylamine derivative into a p-aminophenol in the presence of a strong aqueous acid. wikipedia.org

The mechanism of the Bamberger rearrangement proceeds through the protonation of the hydroxylamine. While N-protonation is generally favored, it is the less favored O-protonation that leads to a productive rearrangement. wikipedia.org The O-protonated species can then eliminate a molecule of water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, which is typically water when the reaction is carried out in an aqueous medium, at the para-position of the aromatic ring. Subsequent deprotonation and tautomerization afford the p-aminophenol product. wikipedia.orgscribd.com

For this compound, an N-alkyl-N-arylhydroxylamine, the Bamberger rearrangement is also a plausible transformation. Studies on analogous compounds, such as N-ethyl-N-phenylhydroxylamine, have demonstrated that they undergo this rearrangement. beilstein-journals.org In the case of this compound, the expected product of the Bamberger rearrangement would be 4-amino-3-(1-hydroxyethyl)toluene, assuming the ethyl group remains on the nitrogen, or a related aminophenol derivative. The exact nature of the product would depend on the specific reaction conditions and the migratory aptitude of the substituents.

Reaction Mechanisms in Organic Transformations

The hydroxylamine functionality in this compound can participate in various reaction mechanisms, including elimination reactions, particularly when the hydroxyl group is converted into a better leaving group.

Elimination Reactions

While hydroxylamines themselves are not typically prone to direct elimination, their derivatives can undergo elimination reactions under specific conditions. A common strategy to facilitate elimination is to activate the hydroxyl group by converting it into a better leaving group, for example, by acylation or sulfonylation.

The resulting O-acyl or O-sulfonyl hydroxylamines can then undergo base-induced elimination. In the case of this compound, which has a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon (the β-position), an E2-type elimination is possible upon activation of the hydroxyl group. This would lead to the formation of a styrene (B11656) derivative, 4-methylstyrene, and the corresponding N-substituted acetamide (B32628) or sulfonamide.

Table 3: Potential Elimination Reaction of Activated this compound

Activated Reactant Base Products
O-Acetyl-N-(1-(p-tolyl)ethyl)hydroxylamine Strong Base (e.g., alkoxide) 4-Methylstyrene + N-acetylhydroxylamine
O-Tosyl-N-(1-(p-tolyl)ethyl)hydroxylamine Strong Base (e.g., alkoxide) 4-Methylstyrene + N-tosylhydroxylamine

This type of elimination is analogous to the well-known Hofmann and Cope eliminations, although the specifics of the leaving group and reaction conditions differ.

C-N Bond Activation Reactions

The activation and subsequent cleavage of the carbon-nitrogen (C-N) bond in hydroxylamine derivatives represent a significant area of research due to their potential in synthetic chemistry for forming new chemical bonds. While specific studies focusing solely on the C-N bond activation of this compound are not extensively detailed in the provided results, general principles of C-N bond activation in similar systems can be inferred.

Catalytic methods, often employing transition metals like palladium, are instrumental in facilitating C-N bond cleavage. For instance, palladium-catalyzed allylic alkylation of allylic amines proceeds through C-N bond activation, which is facilitated by hydrogen bonding with alcohol solvents. organic-chemistry.org This suggests that the nitrogen atom in this compound could be susceptible to activation under similar catalytic conditions.

Furthermore, electrochemical methods have emerged as a powerful tool for C-N bond activation. nih.gov The electrochemical reduction of Katritzky salts, for example, generates alkyl radicals via C-N bond cleavage, which can then participate in various coupling reactions. nih.gov This highlights the potential for electrochemical approaches in activating the C-N bond of this compound.

Enzymatic systems also provide insights into C-N bond cleavage mechanisms. The enzyme choline (B1196258) trimethylamine-lyase (CutC) catalyzes the cleavage of the C-N bond in choline. chemrxiv.org Quantum mechanics/molecular mechanics (QM/MM) studies have revealed that this process occurs via a TMA migration pathway, leading to a stable carbinolamine intermediate. chemrxiv.org Such detailed mechanistic understanding from biological systems can inspire the design of new chemical catalysts for C-N bond activation.

Nitrone Formation and Subsequent Reactions

This compound can serve as a precursor for the formation of nitrones. Nitrones are valuable 1,3-dipoles in organic synthesis, primarily utilized in cycloaddition reactions. wikipedia.org The generation of a nitrone from a secondary hydroxylamine like this compound typically occurs through oxidation. wikipedia.orgnii.ac.jp This oxidation can be achieved using various reagents, with mercuric oxide being a classic example, although greener alternatives are continuously being developed. wikipedia.orgnii.ac.jp

Once formed, the resulting nitrone, C-(p-tolyl)-N-ethylidenemethanamine oxide, possesses a rich reaction chemistry. As a 1,3-dipole, its most prominent reaction is the [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to yield five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. wikipedia.orgresearchgate.net These reactions are highly valuable for constructing complex molecular architectures.

Nitrones also exhibit reactivity analogous to carbonyl compounds, where the carbon atom of the C=N bond is electrophilic. wikipedia.org This allows for the addition of nucleophiles, expanding the synthetic utility of nitrones derived from this compound. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloaddition to isoxazoles)

The in-situ generation of a nitrone from this compound opens the door to a variety of cycloaddition reactions, with the [3+2] cycloaddition being the most significant. wikipedia.orgresearchgate.net This reaction involves the concerted addition of the 1,3-dipolar nitrone to a dipolarophile, typically an alkene or alkyne. wikipedia.org

When an alkyne is used as the dipolarophile, the [3+2] cycloaddition leads to the formation of an isoxazoline (B3343090) ring, which can subsequently be aromatized to an isoxazole (B147169). The synthesis of isoxazoles is of great interest due to their presence in many biologically active compounds. nih.gov A common method for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com However, the cycloaddition approach using a nitrone derived from this compound offers an alternative and often highly regioselective route. nih.govnih.gov

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For example, in the reaction of a nitrone with an electron-rich alkene, the dominant interaction is between the alkene's HOMO and the nitrone's LUMO, leading to a specific regioisomer. wikipedia.org

A notable application of this chemistry is the Kinugasa reaction, where a nitrone reacts with a copper acetylide in a [3+2] cycloaddition to form a β-lactam after rearrangement. wikipedia.org

Aminofunctionalization of Olefins

The reactivity of this compound and its derived nitrone can be harnessed for the aminofunctionalization of olefins. This process involves the introduction of an amino group and another functional group across a double bond. While direct aminofunctionalization using the hydroxylamine itself is less common, the cycloaddition pathway provides a powerful indirect method.

The [3+2] cycloaddition of the corresponding nitrone with an olefin generates an isoxazolidine (B1194047). wikipedia.org The N-O bond in the resulting isoxazolidine ring is relatively weak and can be cleaved reductively, typically using reagents like zinc in acetic acid or catalytic hydrogenation. This cleavage unmasks a 1,3-aminoalcohol functionality, effectively achieving the aminohydroxylation of the original olefin. This two-step sequence represents a versatile strategy for the stereocontrolled synthesis of important amino alcohol building blocks.

Influence of Aromatic Substitution (p-Tolyl Group) on Reactivity and Stability

The p-tolyl group in this compound exerts a significant electronic and steric influence on the molecule's reactivity and stability. The tolyl group, with its electron-donating methyl substituent in the para position, affects the electron density of the aromatic ring and, by extension, the nitrogen atom of the hydroxylamine functionality.

This electron-donating nature of the p-tolyl group can influence the nucleophilicity of the nitrogen atom. In reactions where the hydroxylamine acts as a nucleophile, the increased electron density on the nitrogen, due to the +I effect of the methyl group, could enhance its reactivity compared to an unsubstituted phenyl group.

Furthermore, the electronic properties of the p-tolyl group play a crucial role in the stability and reactivity of the corresponding nitrone. The electron-donating methyl group can stabilize the positive charge on the nitrogen atom of the nitrone through resonance, potentially affecting its formation and subsequent cycloaddition reactions. In the context of electrophilic aromatic substitution reactions on the tolyl ring, the methyl group is an activating, ortho-, para-directing group.

Studies on related N-arylhydroxylamines have shown that electron-withdrawing substituents on the aromatic ring generally favor the production of phenylhydroxylamines from nitro compounds. nih.gov This suggests that the electron-donating p-tolyl group might influence the equilibrium and kinetics of reactions involving the formation or consumption of this compound.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of the addition of hydroxylamines to coordinated nitriles have shown that hydroxylamines are significantly more reactive nucleophiles than oximes. nih.gov For instance, the rate constant for the addition of a hydroxylamine to a platinum-complexed nitrile was found to be 1.7 x 10^4 times greater than that for an oxime. nih.gov Such studies highlight the kinetic favorability of reactions involving the hydroxylamine group. The high regioselectivity observed in these reactions is often under both kinetic and thermodynamic control. nih.gov

In the context of C-N bond activation, computational studies, such as QM/MM simulations, have been employed to determine activation energy barriers for enzymatic C-N bond cleavage. chemrxiv.org These studies provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For example, in the enzyme CutC, two mechanistic pathways for C-N bond cleavage were identified with different activation energy barriers. chemrxiv.org

For cycloaddition reactions, kinetic studies can elucidate the factors affecting the reaction rate, such as the nature of the solvent, temperature, and the electronic properties of the reactants. For instance, the rate of hydroamination of cyclooctynes by N,N-diethylhydroxylamine is sensitive to the inductive effects of substituents on the cyclooctyne. nih.gov

The following table summarizes representative kinetic data for related reactions, illustrating the type of information that would be valuable for a comprehensive understanding of the reactivity of this compound.

Table 1: Representative Kinetic Data for Related Reactions

Reaction Reactants Rate Constant (k) Conditions Reference
Addition to Nitrile 1,2-hydroxylaminooxime + Pt-complexed nitrile k2 = 3.9 x 10⁻⁶ M⁻¹s⁻¹ (for oxime addition) -20 °C nih.gov
Hydroamination N,N-diethylhydroxylamine + Cyclooctyne carbamate 3.87 M⁻¹s⁻¹ CD₃CN, rt nih.gov
Hydrogen Atom Transfer LCuIIINH₂ + Dihydroanthracene kHAT = 11.5 M⁻¹s⁻¹ -80 °C, DCM acs.org

This interactive table allows for the comparison of reaction rates under different conditions and for different but related chemical systems.

Derivative Chemistry and Analog Synthesis

N-Substituted Hydroxamic Acids

N-Substituted hydroxamic acids are a significant class of compounds, extensively studied for their ability to chelate metal ions within the active sites of various enzymes. researchgate.net The synthesis of these derivatives from N-(1-(p-Tolyl)ethyl)hydroxylamine can be readily achieved through the acylation of the hydroxylamine (B1172632) nitrogen.

Research Findings: The most common method for synthesizing hydroxamic acids involves the coupling of a hydroxylamine with a carboxylic acid. nih.gov To facilitate this reaction, the carboxylic acid is typically "activated" to enhance its electrophilicity. This activation can be accomplished using a variety of coupling reagents. A one-pot reaction can be performed where the activating agent is added to the carboxylic acid, followed by the addition of this compound.

Alternatively, a two-step process can be employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride) or an activated ester. This intermediate is then reacted with N-(1-(p-Toly)ethyl)hydroxylamine, often in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). nih.gov

Another subclass of relevant derivatives is the N-alkylurea hydroxamic acids, which have shown potential as inhibitors of bacterial peptide deformylase. researchgate.net These can be synthesized by reacting this compound with an appropriate isocyanate to form an N-substituted urea (B33335), followed by subsequent chemical modifications to introduce the hydroxamic acid moiety.

N-Substituted Amidoximes and Their Cyclization Products

N-substituted amidoximes are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds, including 1,2,4-oxadiazoles. rsc.orgnih.gov They are also recognized as important pharmacophores in drug discovery.

Research Findings: A direct, one-pot synthesis for N-substituted amidoximes has been developed that proceeds via an imidoyl iodide intermediate. nih.gov In this methodology, a secondary amide is treated with a combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂), which generates a reactive imidoyl iodide in situ. Subsequent displacement of the iodide by a hydroxylamine derivative affords the N-substituted amidoxime (B1450833). Applying this to the target compound, this compound would react with a pre-formed imidoyl iodide to yield the desired N-(1-(p-Tolyl)ethyl)-substituted amidoxime.

These amidoxime derivatives can be further elaborated into more complex structures. A key transformation is their carbonylative cyclization to form 1,2,4-oxadiazol-5-ones. This is typically achieved by treating the N-substituted amidoxime with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base, such as potassium carbonate. nih.gov The reaction proceeds rapidly under mild conditions, often at room temperature.

Isoxazole (B147169) Derivatives and Related Heterocycles

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous commercially available drugs and is of significant interest in medicinal chemistry. nih.govmdpi.com

Research Findings: Several classical and modern methods exist for the synthesis of the isoxazole ring, many of which utilize hydroxylamine or its derivatives.

Reaction with 1,3-Dicarbonyl Compounds: One of the most fundamental methods involves the condensation of a hydroxylamine with a 1,3-dicarbonyl compound. The reaction proceeds via initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

Reaction with α,β-Unsaturated Ketones: The reaction of hydroxylamine hydrochloride with α,β-unsaturated ketones (chalcones) in an alkaline medium is a widely used method for producing 3,5-disubstituted isoxazolines, which can subsequently be oxidized to isoxazoles. nih.gov

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne or alkene. nih.gov Nitrile oxides can be generated in situ from various precursors, such as aldoximes.

Multicomponent Reactions: Efficient, one-pot, three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride have been developed to synthesize highly substituted isoxazol-5(4H)-ones. mdpi.com

While direct incorporation of the N-substituted this compound into the isoxazole ring is not typical, it can be envisioned to react with activated precursors to form N-substituted isoxazolium salts or related heterocyclic systems.

Nitrone Derivatives

Nitrones are N-oxides of imines, characterized by the R¹R²C=N⁺(R³)O⁻ functional group. They are highly versatile intermediates in organic synthesis, most notably for their participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles.

Research Findings: The most direct method for synthesizing nitrones from a hydroxylamine precursor is through condensation with an aldehyde or a ketone. google.com In this reaction, this compound would react with an appropriate carbonyl compound, typically under dehydrating conditions, to yield the corresponding C-substituted, N-(1-(p-Tolyl)ethyl) nitrone. The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion.

An alternative pathway involves the oxidation of N,N-disubstituted hydroxylamines. nih.gov For a secondary hydroxylamine like this compound, oxidation can lead to nitroxide radicals. However, the condensation route remains the most straightforward and widely used method for the preparation of nitrones from such precursors. The choice of aldehyde or ketone allows for significant diversification of the nitrone structure.

Cyanamide (B42294) Analogs

The cyanamide functional group (-N-C≡N) is a unique structural motif present in various pharmaceuticals and agricultural chemicals. mdpi.com Compounds containing this moiety are also valuable synthetic intermediates for creating nitrogen-rich molecules like guanidines and ureas. cardiff.ac.uknih.gov

Research Findings: Two primary synthetic routes can be envisioned for preparing cyanamide analogs related to this compound.

From the Corresponding Amine: A common and effective method for synthesizing N-monosubstituted cyanamides is the electrophilic cyanation of a primary amine using cyanogen (B1215507) bromide (BrCN). mdpi.com This would involve a two-step process starting from the hydroxylamine: first, reduction of this compound to its corresponding amine, (1-(p-Tolyl)ethyl)amine, followed by reaction with BrCN.

Via Tiemann Rearrangement: A more indirect route involves the Tiemann rearrangement of an amidoxime. nih.gov An N-substituted amidoxime, prepared as described in section 5.2, can be treated with a sulfonyl chloride (e.g., TsCl) and a base to induce rearrangement, yielding the N,N'-disubstituted carbodiimide, which can then be converted to the cyanamide.

Structural Diversification via Modifications on the p-Tolyl Group

A key strategy for generating chemical analogs and building structure-activity relationships (SAR) is the modification of the aromatic ring. By replacing the p-tolyl group with other substituted aryl moieties, a library of compounds can be generated to probe the effects of electronics and sterics on biological activity or chemical properties.

Research Findings: This diversification is best achieved by altering the starting materials used in the synthesis of the parent hydroxylamine. Instead of beginning with a p-tolyl precursor, one can employ a range of substituted aromatic compounds. For instance, in related multicomponent reactions, various substituted anilines such as electron-rich p-anisidine (B42471) or electron-poor halogen-substituted anilines have been used successfully in place of p-toluidine (B81030) to generate diverse libraries of γ-lactam derivatives. nih.gov

This principle can be directly applied to the synthesis of this compound analogs. By starting with differently substituted benzaldehydes or acetophenones (e.g., p-methoxy, p-chloro, p-nitro), a wide variety of N-(1-(aryl)ethyl)hydroxylamine derivatives can be prepared. These analogs can then be subjected to the derivatization reactions described in the preceding sections (e.g., formation of hydroxamic acids, amidoximes, etc.) to create extensive chemical libraries for screening.

Enantiomeric and Stereochemical Variants of Related Compounds

The structure of this compound contains a stereocenter at the α-carbon of the ethyl group. Consequently, the compound exists as a pair of enantiomers, (R)-N-(1-(p-Tolyl)ethyl)hydroxylamine and (S)-N-(1-(p-Tolyl)ethyl)hydroxylamine. In biological systems, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the control of stereochemistry a critical aspect of medicinal chemistry. nih.gov

Research Findings: The synthesis of enantiomerically pure or enriched derivatives can be approached in two main ways:

Chiral Resolution: A racemic mixture of this compound or its derivatives can be separated into individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization. Alternatively, chiral chromatography can be used.

Asymmetric Synthesis: A more efficient approach is to synthesize the desired enantiomer directly. This can be accomplished by using a chiral precursor. For example, the enantiomerically pure amine, (R)-1-(p-Tolyl)ethanamine, is commercially available. bldpharm.com This chiral amine can serve as a starting material for an enantioselective synthesis of (R)-N-(1-(p-Tolyl)ethyl)hydroxylamine, thereby preserving the stereochemistry.

The absolute configuration and stereochemical integrity of these chiral compounds are confirmed using advanced analytical techniques. Polarimetry measures the optical rotation, while X-ray crystallography provides unambiguous determination of the solid-state three-dimensional structure. researchgate.net Furthermore, dynamic NMR spectroscopy can be used to study stereochemical phenomena in solution, such as rotational barriers around single bonds in sterically hindered molecules. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method due to its favorable balance of accuracy and computational cost.

A critical first step in the computational study of a molecule is to determine its most stable three-dimensional structure, or structures. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like N-(1-(p-Tolyl)ethyl)hydroxylamine, which has several rotatable bonds, this process is part of a broader conformational analysis.

The conformational landscape of this compound would be explored by systematically rotating the key dihedral angles, such as those around the C-N and C-C bonds of the ethyl group. Each starting conformation would be subjected to geometry optimization to find the nearest local energy minimum. The result of this analysis would be a set of stable conformers and their relative energies, indicating which shapes the molecule is most likely to adopt. This information is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on published results for this specific molecule.)

ConformerDihedral Angle (C-C-N-O)Relative Energy (kcal/mol)
160°0.00
2180°1.25
3-60°1.30

Once the geometry of the most stable conformer is determined, its electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. By mapping the electrostatic potential, it is possible to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group, indicating their susceptibility to electrophilic attack, and positive potential around the hydroxyl hydrogen, indicating its acidic character.

Table 2: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy1.2
HOMO-LUMO Gap7.0

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes and their corresponding frequencies.

By comparing the calculated vibrational spectrum with experimentally obtained spectra, it is possible to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific molecular motions (e.g., N-H stretch, C=C aromatic ring stretches). For this compound, this would be a valuable tool for its structural characterization.

Mechanistic Pathway Elucidation using Computational Methods

Computational chemistry is particularly adept at exploring the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experimental means alone.

For a proposed reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This energy barrier is a key factor in determining the reaction rate.

Kinetic Isotope Effects (KIEs) are observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. Computational modeling can predict the magnitude of KIEs for a proposed mechanism. For example, if the breaking of a C-H or N-H bond is part of the rate-determining step of a reaction involving this compound, replacing hydrogen with deuterium (B1214612) would be expected to slow down the reaction.

By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species, the theoretical KIE can be determined. Agreement between the calculated and experimentally measured KIE provides strong evidence in support of the proposed reaction mechanism. For instance, in the oxidation of hydroxylamines, significant KIEs can help to distinguish between electron transfer and proton-coupled electron transfer mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior

While specific MD studies on this compound are not documented, research on related amine-functionalized and phenethylamine (B48288) molecules offers significant insights. For instance, MD simulations on amine-functionalized m-poly(phenyleneethynylene) oligomers in an aqueous environment have shown that a helical conformation is the preferred low-energy state. nih.gov The stability of this structure is primarily driven by Lennard-Jones interactions and remains stable even at elevated temperatures, indicating the importance of solvophobic interactions in determining molecular conformation. nih.gov

Similarly, computational analyses of other substituted phenethylamines have been conducted to understand their interactions with biological targets, such as microtubule proteins. nih.govresearchgate.net These studies often employ molecular docking to predict binding affinities and conformations, which are then further investigated for their dynamic properties. nih.govresearchgate.net For a molecule like this compound, which possesses a chiral center and flexible side chain, MD simulations would be invaluable. Such simulations could elucidate:

Conformational Preferences: The rotational freedom around the C-N bond and the ethyl-aryl bond would lead to various low-energy conformations. MD can map this conformational landscape and determine the most probable shapes the molecule adopts in solution.

Solvent Interactions: The hydroxylamine and the aromatic tolyl group will have distinct interactions with water or lipid-like environments. MD simulations can model how solvent molecules arrange around the compound, influencing its solubility and ability to cross biological membranes.

Hydrogen Bonding Dynamics: The hydroxylamine moiety can act as both a hydrogen bond donor and acceptor. MD can track the formation and breaking of these bonds with surrounding molecules, which is key to its interaction with biological receptors.

A typical MD simulation setup for a molecule like this compound would involve defining a force field (e.g., OPLS, CHARMM) that dictates the intra- and intermolecular forces, solvating the molecule in a box of water, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions.

Table 1: Representative Parameters for a Hypothetical MD Simulation

ParameterValue/TypePurpose
Force FieldOPLS/AA or CHARMM36Defines the potential energy function of the system.
Solvent ModelTIP3P or SPC/E WaterExplicitly models the aqueous environment.
System Size~5000-10000 atomsIncludes the molecule and sufficient solvent.
Simulation Time100-500 nanosecondsAllows for sampling of conformational changes.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.

This type of simulation provides a dynamic picture that static models cannot, offering predictions about how this compound might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, untested compounds.

The phenethylamine scaffold, a core component of this compound, is a frequent subject of QSAR studies due to the diverse pharmacological activities of its derivatives, which include stimulant and psychoactive effects. researchgate.netnih.gov These studies are crucial for designing new molecules and predicting their effects.

Several QSAR studies on phenethylamine and amphetamine derivatives have yielded robust predictive models. For example, a study on 40 phenethylamine derivatives produced a significant QSAR model for predicting the lipophilicity (logP), a critical factor in drug absorption and distribution. nih.gov The model identified descriptors related to molecular shape and electronic properties as being crucial for determining logP values. nih.gov

Another study focused on the R and S configurations of 34 amphetamine derivatives and their activity against the enzyme monoamine oxidase A (MAO-A). researchgate.netnih.gov This research highlights the importance of stereochemistry in drug design. The developed QSAR models, which included electronic, steric, and hydrophobic descriptors, were able to distinguish between the activities of the different enantiomers. nih.gov The key descriptors selected for the models included atomic charges on specific carbon atoms, electrophilicity, and molecular surface area. nih.gov

Furthermore, advanced machine learning methods like the support vector machine (SVM) have been successfully used to create QSAR models for phenethylamines, discriminating between antagonists and agonists with high accuracy. nih.gov These models often outperform traditional linear regression methods. nih.gov

For a compound like this compound, a QSAR study would involve:

Dataset Assembly: Compiling a set of structurally related hydroxylamine and phenethylamine derivatives with known biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (logP, molecular weight), electronic properties (dipole moment, atomic charges), and topological indices (molecular connectivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. nih.gov

Table 2: Common Descriptors Used in QSAR Models of Phenethylamine Analogs

Descriptor TypeExample DescriptorsRelevance
Electronic CHELPG Atomic Charges, Electrophilicity, Dipole MomentDescribes the electronic distribution and reactivity of the molecule. nih.gov
Steric/Topological Molecular Surface Area, 3D-MoRSE Descriptors, OvalityRelates to the size, shape, and branching of the molecule, affecting receptor fit. nih.govnih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound, influencing absorption and distribution. nih.govnih.gov
Thermodynamic Enthalpy of Formation, Gibbs Free EnergyDescribes the energetic properties of the molecule.

The insights gained from such QSAR models are instrumental in medicinal chemistry, allowing for the rational design of new derivatives of this compound with potentially enhanced or more specific biological activities. mdpi.com

Exploratory Applications in Chemical Research

Reagent in Analytical Chemistry

Hydroxylamine (B1172632) derivatives are a known class of reagents in analytical chemistry, often utilized for the complexation and subsequent spectrophotometric determination of various metal ions.

Detection and Quantification of Metal Ions (e.g., Vanadium, Uranium)

A thorough search of scientific databases yielded no specific studies on the use of N-(1-(p-Tolyl)ethyl)hydroxylamine for the detection and quantification of vanadium or uranium. However, research on analogous compounds provides context for the potential utility of hydroxylamines in this field. For instance, various N-aryl substituted hydroxylamines, such as N-m-tolyl-N-phenylhydroxylamine and N-benzoyl-o-tolylhydroxylamine, have been successfully employed as spectrophotometric reagents for the determination of vanadium. nih.govnih.gov These reagents form colored complexes with vanadium(V) in acidic solutions, which can then be extracted into an organic solvent and quantified using spectrophotometry. nih.gov The general principle involves the formation of a stable, colored chelate between the hydroxylamine and the metal ion.

Similarly, for uranium analysis, related compounds like N-p-tolyl-2-furohydroxamic acid have been used for its spectrophotometric determination. iaea.org This reagent forms an orange-red complex with uranium(VI) that can be extracted and measured. iaea.org Standard methods for uranium quantification also include techniques like alpha spectrometry and inductively coupled plasma-mass spectrometry (ICP-MS), often preceded by chemical separation steps. nih.gov

Despite these examples with related compounds, no data tables or detailed research findings for the use of this compound in the analysis of vanadium or uranium could be located.

Catalysis and Material Science

The structural features of hydroxylamines, particularly their ability to act as ligands, suggest potential applications in catalysis and material science.

Ligand Design in Transition Metal Catalysis

No specific literature was found describing the use of this compound as a ligand in transition metal catalysis. The design of ligands is a crucial aspect of developing efficient and selective catalysts. mdpi.com Hydroxylamine-containing ligands, such as crown-hydroxylamines, have been explored for their ability to coordinate with metal ions and participate in catalytic oxidation reactions. nih.gov The redox-active nature of the hydroxylamine group can be advantageous in such catalytic systems. nih.gov Transition metal complexes with various nitrogen- and oxygen-donating ligands are widely studied for their catalytic activities in a range of chemical transformations. nih.govmostwiedzy.plrsc.org However, the specific application of this compound in this context remains uninvestigated in the available literature.

Application in Polymer Chemistry and Stabilization

There are no available research articles or patents detailing the application of this compound in polymer chemistry or for polymer stabilization. Antioxidants are critical additives in the polymer industry to prevent oxidative degradation. nih.gov Some hydroxylamine derivatives, such as N-(p-Tolyl)hydroxylamine, are noted for their use in the production of antioxidants and inhibitors. lookchem.com Polymers with incorporated antioxidant moieties have been developed to enhance their stability. sigmaaldrich.com The general mechanism of action for many antioxidants involves the scavenging of free radicals that initiate polymer degradation. While this suggests a potential role for hydroxylamine-based compounds, specific studies involving this compound are absent.

Enzyme Inhibition Studies (in vitro, non-clinical)

The ability of small molecules to inhibit specific enzymes is a significant area of biochemical research.

Inhibition of Urease and Peroxidases

No in vitro studies on the inhibition of urease or peroxidases by this compound have been published in the scientific literature reviewed.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in medicinal and agricultural applications. nih.govacs.org A wide variety of compounds, including some hydroxylamine derivatives like hydroxyurea, are known to inhibit urease. nih.gov The search for novel urease inhibitors is an active area of research, with many studies reporting the synthesis and inhibitory activities of various compound classes, often including their half-maximal inhibitory concentration (IC50) values. nih.govscielo.br

Peroxidases are a broad family of enzymes that catalyze oxidation-reduction reactions and are also targets for inhibition studies. nih.gov Research has been conducted on the inhibition of peroxidases by various small molecules, including hydroxylamine derivatives, in the context of understanding enzymatic mechanisms and for potential therapeutic applications. nih.gov However, no such data is available for this compound.

Intermediates for Advanced Organic Synthesis While structurally related amines and hydroxylamines are common intermediates in organic synthesis, no specific literature could be found that documents the use of this compound as a direct precursor or intermediate in synthetic methodologies.

Precursors for Prodrug Candidates (non-clinical, focusing on chemical strategy)

The chemical strategy of designing prodrugs involves the temporary modification of a pharmacologically active molecule to overcome undesirable properties. This approach aims to improve aspects such as solubility, chemical stability, and bioavailability. The prodrug is an inactive or less active derivative that, after administration, is converted into the active parent drug through enzymatic or chemical reactions within the body.

A common strategy in prodrug design is the modification of functional groups like hydroxyl, carboxyl, or amine groups to create bioreversible linkages, such as esters, carbonates, carbamates, and amides. For instance, the hydroxylamine functional group (-NHOH) can be a target for chemical modification to create prodrugs. One general approach for hydroxylamine-containing compounds involves their conversion into derivatives like hydroxy hydroxamates, which can release the parent hydroxylamine via processes like lactonization, potentially catalyzed by esterases.

The selection of a suitable promoiety, the part of the prodrug that is cleaved off, is critical and should ideally be non-toxic and easily eliminated from the body. The design of a prodrug must consider the specific barriers it aims to overcome, such as poor aqueous solubility, which can hinder intravenous administration, or low lipophilicity, which can limit absorption. For example, adding a phosphate (B84403) group is a known strategy to increase the water solubility of a parent drug.

The stability of the prodrug is another key consideration. It should be stable enough to reach its target site before breaking down. The rate of conversion back to the active drug is also a crucial factor that can be engineered to control the release profile.

While these general principles guide the development of prodrugs, specific research detailing the application of these strategies to this compound, including synthetic schemes, reaction yields, and characterization of potential prodrug candidates, is not available in the provided search results. Therefore, no specific data tables or detailed research findings on this particular compound can be presented.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing N-arylhydroxylamines, including N-(1-(p-Tolyl)ethyl)hydroxylamine, remains a key area of future research. While established methods like the reduction of nitroarenes and the oxidation of N-aryl amines exist, researchers are actively exploring novel catalytic systems and reaction conditions to improve yields, selectivity, and environmental compatibility. nih.govnih.govrsc.org

One promising avenue is the development of heterogeneous catalysts that offer ease of separation and reusability. For instance, the use of supported platinum catalysts has shown success in the selective hydrogenation of nitroaromatics to their corresponding N-aryl hydroxylamines. rsc.org Future work will likely focus on designing catalysts with enhanced activity and selectivity, potentially incorporating unique additives to control the reaction pathway. nih.gov Continuous flow synthesis is another area of interest, offering precise control over reaction parameters and the potential for safer, more scalable production of N-arylhydroxylamines. nih.gov The exploration of novel synthetic strategies, such as those involving conformationally constrained N-aryloxazolidinones or the functionalization of tryptamines, could also lead to new and efficient routes for related structures. chemrxiv.orgnih.gov

Exploration of Undiscovered Reactivity Pathways

Beyond its established reactions, there is significant interest in uncovering new reactivity pathways for this compound and related N-substituted hydroxylamines. These compounds have demonstrated their value as nitrogen transfer reagents, capable of forming a variety of valuable heteroatomic scaffolds. rowan.edu Future research will likely delve into their potential in previously unexplored cycloaddition reactions, rearrangements, and C-N bond-forming transformations. rowan.eduresearchgate.netrsc.org

The reactivity of hydroxylamine (B1172632) derivatives can be finely tuned by the nature of the substituents on both the nitrogen and oxygen atoms. This opens up possibilities for designing bespoke reagents for specific synthetic transformations. rowan.eduresearchgate.netrsc.org For example, O-substituted hydroxylamines with good leaving groups have shown remarkable potential as electrophilic aminating agents. researchgate.netrsc.org Investigating the reactivity of this compound in the presence of various catalysts, including those based on transition metals, could unlock novel transformations and expand its synthetic utility.

Advanced Characterization of Transient Intermediates

Many reactions involving hydroxylamines proceed through short-lived, transient intermediates that are challenging to detect and characterize. Future research will increasingly rely on advanced spectroscopic and analytical techniques to gain a deeper understanding of these fleeting species. Techniques such as in situ NMR spectroscopy and mass spectrometry can provide valuable insights into reaction mechanisms. acs.org

The study of transient intermediates like ortho-iminoquinone methides, which can be generated from related amine derivatives, offers a glimpse into the complex chemical transformations that may be accessible. mdpi.com By employing sophisticated characterization methods, researchers can elucidate the structures and properties of these intermediates, paving the way for the rational design of new reactions and the optimization of existing ones. The characterization of transient enamine radical intermediates in related catalytic cycles also highlights the importance of these advanced techniques. tr-epr.com

Expanding the Scope of Derivatization for Enhanced Functional Properties

The derivatization of this compound and other hydroxylamines presents a powerful strategy for modulating their physical, chemical, and biological properties. nih.govnih.gov Future research will focus on developing novel derivatization techniques to introduce a wide range of functional groups. This can lead to compounds with enhanced solubility, stability, or specific binding affinities. nih.govnih.govacs.org

For instance, derivatization can be used to improve the analytical detection of hydroxylamines, as demonstrated by methods that enhance their response in mass spectrometry. nih.govacs.orgoup.com The introduction of specific functionalities can also be a key step in the development of new materials or biologically active molecules. Exploring a broader array of derivatizing agents and reaction conditions will be crucial for unlocking the full potential of these compounds. rsc.org

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A synergistic approach that combines experimental studies with computational modeling is becoming increasingly vital for unraveling the intricate mechanisms of chemical reactions. acs.orgacs.orgrsc.org For reactions involving this compound, this integrated approach can provide a comprehensive picture of the reaction pathways, transition states, and the factors that govern selectivity. researchgate.net

Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring can provide crucial experimental data, which can then be used to validate and refine computational models. acs.orgacs.org Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure and reactivity of the molecules involved. researchgate.netmdpi.com This combined strategy will be instrumental in designing more efficient and selective synthetic methods and in predicting the outcome of new reactions.

New Exploratory Applications in Specialized Chemical Fields

The unique properties of this compound and its derivatives suggest their potential for application in a variety of specialized chemical fields. While their role as intermediates in organic synthesis is well-established, future research will likely explore their use in areas such as materials science, catalysis, and medicinal chemistry. rowan.eduresearchgate.netwikipedia.org

The ability of substituted hydroxylamines to act as nitrogen transfer reagents makes them valuable tools for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other functional materials. rowan.edu Furthermore, the redox properties of hydroxylamines could be harnessed in the development of new catalysts or sensors. nih.gov As our understanding of the fundamental chemistry of these compounds grows, so too will the opportunities for their application in innovative and impactful ways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-(p-Tolyl)ethyl)hydroxylamine, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via a multi-step procedure involving (S)-α,4-dimethylbenzylamine, p-anisaldehyde, and hydroxylamine hydrochloride under m-chloroperoxybenzoic acid (m-CPBA) oxidation. Key intermediates include a Schiff base formed by condensation of the amine and aldehyde, followed by oxidation to the hydroxylamine derivative. Yields of ~38% are achieved, with purification via recrystallization .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Characteristic signals include a quartet at δ 4.08 ppm (CH, J = 6.6 Hz) and a doublet at δ 1.38 ppm (CH₃), with aromatic protons at δ 7.16–7.22 ppm.
  • ¹³C NMR : Peaks at δ 61.5 ppm (CH), 19.4 ppm (CH₃), and 21.1 ppm (ArCH₃) confirm the structure.
  • HRMS : The calculated [M + H]⁺ for C₉H₁₄NO is 152.1075, matching experimental data (152.1082). Enantiomeric purity is verified via optical rotation ([α]D²² = -41.0) .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Store at -20°C in airtight containers to prevent degradation. Use personal protective equipment (PPE) to avoid skin/eye contact (S24/25). Toxicity data for analogous hydroxylamines suggest handling in fume hoods with dust minimization (S22) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis or chiral resolution processes?

  • Methodological Answer : The (S)-enantiomer exhibits distinct reactivity in chiral recognition due to its configuration, as evidenced by its use in boronic acid-based NMR protocols for enantiomeric excess determination. The NHOH group and p-tolyl substituent create steric and electronic environments critical for diastereomeric complex formation .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting points, spectral data) of this compound across different studies?

  • Methodological Answer :

  • Purity Assessment : Use HPLC or GC-MS to rule out impurities.
  • Stereochemical Consistency : Verify enantiomeric ratios via polarimetry or chiral chromatography.
  • Experimental Conditions : Standardize NMR solvents (e.g., CDCl₃) and temperatures to minimize spectral variation. For melting points, employ slow heating rates and calibrated equipment .

Q. What role can this compound play in the development of novel NMR-based methods for determining enantiomeric excess?

  • Methodological Answer : The compound serves as a chiral derivatizing agent. When reacted with boronic acids, it forms diastereomeric complexes with distinct ¹H/¹⁹F NMR shifts. For example, its NHOH group binds to boronic acids, enabling quantification of enantiomeric ratios via integration of split signals (e.g., δ 5.78 ppm for NHOH in CDCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.